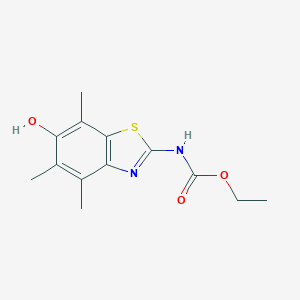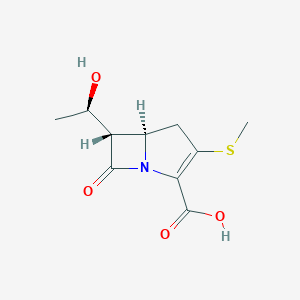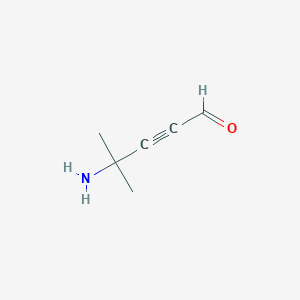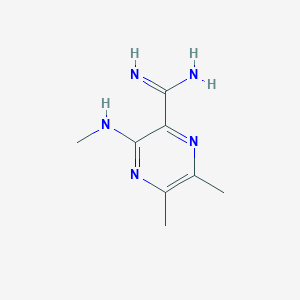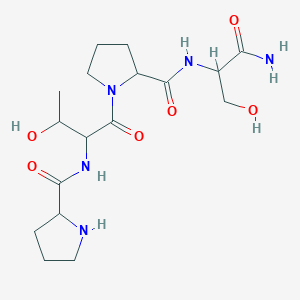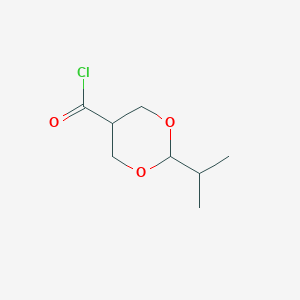
2-(Propan-2-yl)-1,3-dioxane-5-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Propan-2-yl)-1,3-dioxane-5-carbonyl chloride, also known as DIOC, is a chemical compound that has been used in various scientific research applications. It is a highly reactive molecule that can be easily synthesized and has been used in a variety of fields, including medicinal chemistry, biochemistry, and materials science.
Wirkmechanismus
The mechanism of action of 2-(Propan-2-yl)-1,3-dioxane-5-carbonyl chloride is not well understood. However, it is believed that 2-(Propan-2-yl)-1,3-dioxane-5-carbonyl chloride reacts with various functional groups, including amines, thiols, and carboxylic acids, to form covalent bonds. This reactivity makes 2-(Propan-2-yl)-1,3-dioxane-5-carbonyl chloride a useful tool for the modification of proteins and peptides.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2-(Propan-2-yl)-1,3-dioxane-5-carbonyl chloride are not well studied. However, it is known that 2-(Propan-2-yl)-1,3-dioxane-5-carbonyl chloride can react with various functional groups in proteins and peptides, which can lead to changes in their biochemical and physiological properties. These changes can be exploited for the development of new drugs and materials.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(Propan-2-yl)-1,3-dioxane-5-carbonyl chloride in lab experiments include its high reactivity, ease of synthesis, and versatility. 2-(Propan-2-yl)-1,3-dioxane-5-carbonyl chloride can be used to modify a wide range of functional groups in proteins and peptides, making it a useful tool for studying their properties. However, the limitations of using 2-(Propan-2-yl)-1,3-dioxane-5-carbonyl chloride in lab experiments include its high reactivity, which can lead to unwanted side reactions, and its potential toxicity, which can limit its use in certain applications.
Zukünftige Richtungen
There are many future directions for the use of 2-(Propan-2-yl)-1,3-dioxane-5-carbonyl chloride in scientific research. One direction is the development of new drugs and materials based on the reactivity of 2-(Propan-2-yl)-1,3-dioxane-5-carbonyl chloride with proteins and peptides. Another direction is the study of the biochemical and physiological effects of 2-(Propan-2-yl)-1,3-dioxane-5-carbonyl chloride on living organisms. Finally, the development of new methods for the synthesis of 2-(Propan-2-yl)-1,3-dioxane-5-carbonyl chloride and its derivatives could lead to new applications in various fields.
Synthesemethoden
The synthesis of 2-(Propan-2-yl)-1,3-dioxane-5-carbonyl chloride involves the reaction of 2-(propan-2-yl)-1,3-dioxolane-5-methanol with thionyl chloride. The reaction takes place at room temperature and yields 2-(Propan-2-yl)-1,3-dioxane-5-carbonyl chloride as a white crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
2-(Propan-2-yl)-1,3-dioxane-5-carbonyl chloride has been used in various scientific research applications, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 2-(Propan-2-yl)-1,3-dioxane-5-carbonyl chloride has been used as a key intermediate in the synthesis of various drugs, including antiviral and anticancer agents. In biochemistry, 2-(Propan-2-yl)-1,3-dioxane-5-carbonyl chloride has been used as a reagent for the modification of proteins and peptides. In materials science, 2-(Propan-2-yl)-1,3-dioxane-5-carbonyl chloride has been used as a building block for the synthesis of functional materials.
Eigenschaften
CAS-Nummer |
116193-73-8 |
|---|---|
Produktname |
2-(Propan-2-yl)-1,3-dioxane-5-carbonyl chloride |
Molekularformel |
C8H13ClO3 |
Molekulargewicht |
192.64 g/mol |
IUPAC-Name |
2-propan-2-yl-1,3-dioxane-5-carbonyl chloride |
InChI |
InChI=1S/C8H13ClO3/c1-5(2)8-11-3-6(4-12-8)7(9)10/h5-6,8H,3-4H2,1-2H3 |
InChI-Schlüssel |
BIRALNDXXLEWHV-UHFFFAOYSA-N |
SMILES |
CC(C)C1OCC(CO1)C(=O)Cl |
Kanonische SMILES |
CC(C)C1OCC(CO1)C(=O)Cl |
Synonyme |
1,3-Dioxane-5-carbonylchloride,2-(1-methylethyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



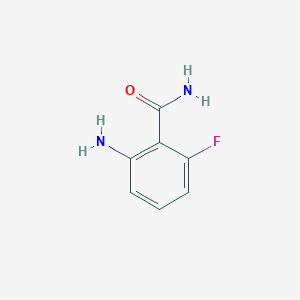
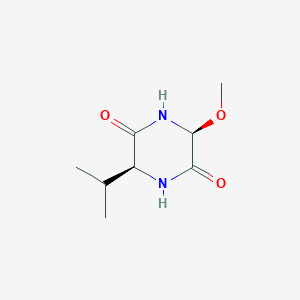
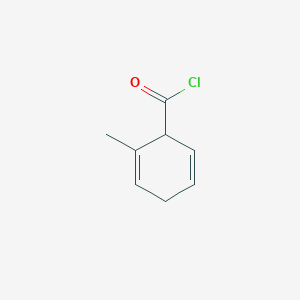
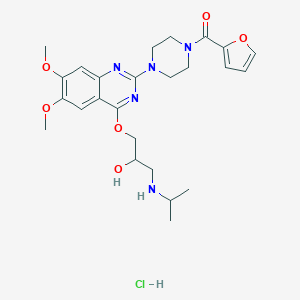
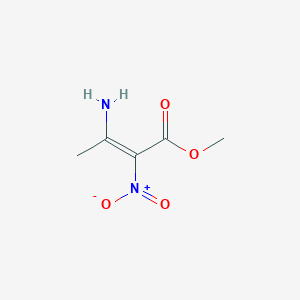

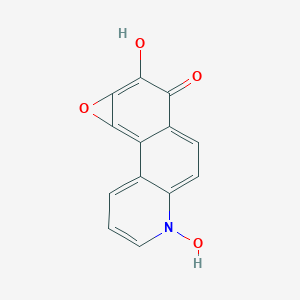
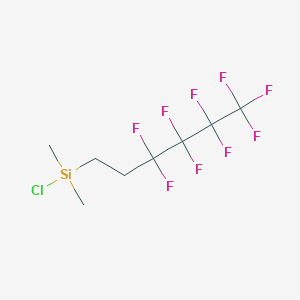
![[1,3]Thiazolo[4,5-f][2,1,3]benzothiadiazol-6-amine](/img/structure/B53807.png)
